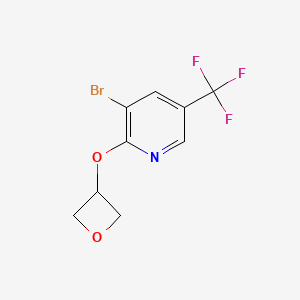![molecular formula C8H15NO B2855875 8-Aminobicyclo[3.2.1]octan-3-ol CAS No. 1638771-69-3](/img/structure/B2855875.png)
8-Aminobicyclo[3.2.1]octan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Aminobicyclo[3.2.1]octan-3-ol is a chemical compound with the molecular weight of 177.67 . It is also known by its IUPAC name (1R,5S)-8-aminobicyclo[3.2.1]octan-3-ol hydrochloride . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .
Synthesis Analysis
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by an 8-azabicyclo[3.2.1]octane scaffold . This structure is the central core of the family of tropane alkaloids .Physical and Chemical Properties Analysis
This compound has a molecular weight of 177.67 . It is a white to yellow solid at room temperature . The compound is typically stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Organocatalysis and Stereochemistry
Organocatalytic methods leveraging 8-Aminobicyclo[3.2.1]octan-3-ol derivatives have facilitated the stereoselective synthesis of complex bicyclic structures. For instance, the use of alpha-amino acid catalyzed intramolecular aldolization has been demonstrated for the efficient synthesis of chiral bicyclo[3.n.1]alkanones, showcasing high enantioselectivity and catalytic efficiency (Itagaki et al., 2005).
Antiprotozoal Activity
Research has explored the antiprotozoal potential of this compound derivatives. For example, studies on various synthesized derivatives have shown activity against Trypanosoma b. rhodesiense and Plasmodium falciparum, highlighting their potential in treating diseases such as East African sleeping sickness and Malaria tropica (Seebacher et al., 2006; Weis et al., 2006).
Tropane Alkaloid Biosynthesis
This compound has served as a biochemical tool in studying tropane alkaloid biosynthesis. The compound's metabolism in Datura stramonium transformed root cultures provided insights into the biosynthetic pathways of tropane alkaloids, such as hyoscyamine and pseudotropine (Parr et al., 1991).
Amino Acid Transport Systems
The synthesis of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids and their comparison with well-known amino acids demonstrated the specificity to Na+-independent membrane transport systems. This has implications for understanding amino acid transport mechanisms and designing inhibitors or modulators for such systems (Christensen et al., 1983).
Safety and Hazards
8-Aminobicyclo[3.2.1]octan-3-ol is classified as corrosive . The compound is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety precautions include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .
Zukünftige Richtungen
The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of 8-Aminobicyclo[3.2.1]octan-3-ol, is the subject of ongoing research due to its wide array of interesting biological activities . This research is directed towards the preparation of this basic structure in a stereoselective manner .
Wirkmechanismus
Target of Action
The 8-Aminobicyclo[3.2.1]octan-3-ol is a structural core of the family of tropane alkaloids . Tropane alkaloids are known to interact with various targets in the body, including neurotransmitter receptors and transporters, which play crucial roles in signal transmission across nerve cells .
Mode of Action
Tropane alkaloids typically bind to their targets, altering their function and leading to changes in nerve signal transmission .
Biochemical Pathways
The specific biochemical pathways affected by 8-Aminobicyclo[32Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways, particularly those involving neurotransmitters .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Aminobicyclo[32These properties greatly influence the bioavailability of a compound, determining how much of it reaches the site of action in the body .
Result of Action
The molecular and cellular effects of 8-Aminobicyclo[32Given its structural similarity to tropane alkaloids, it may have similar effects, such as altering neurotransmitter levels or activity .
Action Environment
Environmental factors can greatly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect how a compound interacts with its targets and how it is metabolized in the body .
Eigenschaften
IUPAC Name |
8-aminobicyclo[3.2.1]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-8-5-1-2-6(8)4-7(10)3-5/h5-8,10H,1-4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJVPBIODHJTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1C2N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

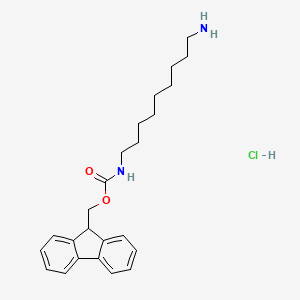
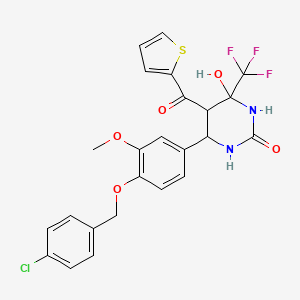
![(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/no-structure.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2855802.png)
![(2R,6R)-7-Oxa-1,4,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-9,11-diene;dihydrochloride](/img/structure/B2855803.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2855804.png)
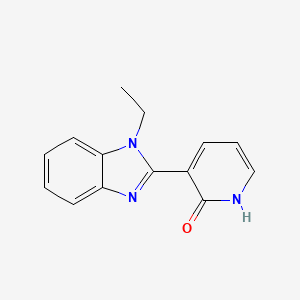

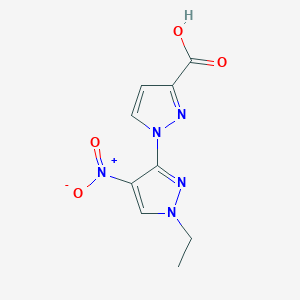
![3-chloro-2-[(E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2855812.png)
